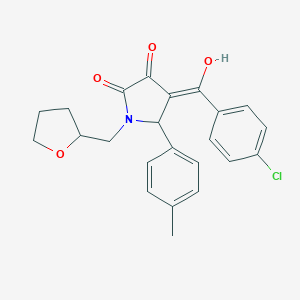![molecular formula C22H23N5OS B266939 N-[(2-methoxy-1-naphthyl)methyl]-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B266939.png)
N-[(2-methoxy-1-naphthyl)methyl]-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-methoxy-1-naphthyl)methyl]-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine, also known as MNTX, is a compound that has gained attention in recent years due to its potential applications in scientific research. MNTX is a selective antagonist of the mu-opioid receptor, which makes it a promising tool for studying the role of this receptor in various physiological and pathological processes.
Wissenschaftliche Forschungsanwendungen
N-[(2-methoxy-1-naphthyl)methyl]-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine has several potential applications in scientific research. One of the most promising areas of research is the study of the mu-opioid receptor and its role in pain perception, addiction, and other physiological processes. N-[(2-methoxy-1-naphthyl)methyl]-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine can be used to selectively block the mu-opioid receptor, allowing researchers to investigate the effects of this receptor on various physiological and pathological processes. N-[(2-methoxy-1-naphthyl)methyl]-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine has also been used in studies of cancer pain, where it has been shown to be effective in reducing pain and improving quality of life in cancer patients.
Wirkmechanismus
N-[(2-methoxy-1-naphthyl)methyl]-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine acts as a selective antagonist of the mu-opioid receptor, which is a G protein-coupled receptor that is involved in the modulation of pain perception, reward, and other physiological processes. By blocking the mu-opioid receptor, N-[(2-methoxy-1-naphthyl)methyl]-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine inhibits the binding of endogenous opioids such as endorphins and enkephalins, which reduces the activity of the receptor and its downstream signaling pathways.
Biochemical and Physiological Effects:
N-[(2-methoxy-1-naphthyl)methyl]-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine has been shown to have several biochemical and physiological effects. In animal studies, N-[(2-methoxy-1-naphthyl)methyl]-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine has been shown to reduce the development of tolerance to opioids, which is a common problem in the treatment of chronic pain. N-[(2-methoxy-1-naphthyl)methyl]-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine has also been shown to reduce the rewarding effects of opioids, which may have implications for the treatment of addiction. In addition, N-[(2-methoxy-1-naphthyl)methyl]-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine has been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[(2-methoxy-1-naphthyl)methyl]-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine for lab experiments is its selectivity for the mu-opioid receptor. This allows researchers to specifically target this receptor and investigate its role in various physiological and pathological processes. However, one limitation of N-[(2-methoxy-1-naphthyl)methyl]-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine is its low solubility, which can make it difficult to use in certain experimental settings. In addition, N-[(2-methoxy-1-naphthyl)methyl]-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine has a relatively short half-life, which may limit its effectiveness in some experiments.
Zukünftige Richtungen
There are several future directions for research on N-[(2-methoxy-1-naphthyl)methyl]-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine. One area of interest is the study of the role of the mu-opioid receptor in the development of addiction and the potential use of N-[(2-methoxy-1-naphthyl)methyl]-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine in the treatment of addiction. Another area of interest is the investigation of the anti-inflammatory effects of N-[(2-methoxy-1-naphthyl)methyl]-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine and its potential use in the treatment of inflammatory diseases. Finally, there is a need for further development of N-[(2-methoxy-1-naphthyl)methyl]-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine analogs with improved solubility and pharmacokinetic properties.
Synthesemethoden
The synthesis of N-[(2-methoxy-1-naphthyl)methyl]-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine involves several steps, starting from commercially available starting materials. The first step involves the reaction of 2-methoxy-1-naphthaldehyde with sodium hydride to form the corresponding sodium salt. This intermediate is then reacted with 3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propylamine in the presence of palladium acetate and triphenylphosphine to form the desired product, N-[(2-methoxy-1-naphthyl)methyl]-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine. The overall yield of this synthesis method is around 10%.
Eigenschaften
Produktname |
N-[(2-methoxy-1-naphthyl)methyl]-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine |
|---|---|
Molekularformel |
C22H23N5OS |
Molekulargewicht |
405.5 g/mol |
IUPAC-Name |
N-[(2-methoxynaphthalen-1-yl)methyl]-3-(1-phenyltetrazol-5-yl)sulfanylpropan-1-amine |
InChI |
InChI=1S/C22H23N5OS/c1-28-21-13-12-17-8-5-6-11-19(17)20(21)16-23-14-7-15-29-22-24-25-26-27(22)18-9-3-2-4-10-18/h2-6,8-13,23H,7,14-16H2,1H3 |
InChI-Schlüssel |
GRMQQEDUNSHYLV-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=CC=CC=C2C=C1)CNCCCSC3=NN=NN3C4=CC=CC=C4 |
Kanonische SMILES |
COC1=C(C2=CC=CC=C2C=C1)CNCCCSC3=NN=NN3C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-{1-[3-(dimethylammonio)propyl]-4,5-dioxo-2-(thiophen-2-yl)pyrrolidin-3-ylidene}(4-methoxy-3-methylphenyl)methanolate](/img/structure/B266858.png)

![5-(2,4-dimethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266862.png)
![1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266865.png)
![(E)-[2-(4-fluorophenyl)-4,5-dioxo-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene][4-(propan-2-yloxy)phenyl]methanolate](/img/structure/B266866.png)
![3-hydroxy-4-(4-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266867.png)


![5-(2-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266876.png)
![5-(4-ethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266877.png)
![(5Z)-2-amino-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B266879.png)

![3,4-dimethoxy-N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B266890.png)
![(4E)-1-(3-chlorophenyl)-5-(3-fluorophenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B266891.png)